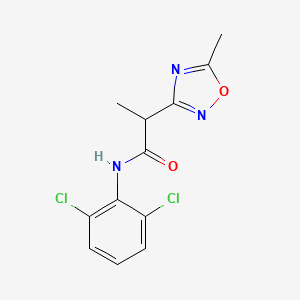
N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through nucleophilic substitution reactions involving 2,6-dichlorobenzoyl chloride and suitable nucleophiles.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through the reaction of the oxadiazole derivative with a suitable amine or amide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the oxadiazole ring or the amide group.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)acetamide
- N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)butanamide
- N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)pentanamide
Uniqueness
N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
923972-99-0 |
|---|---|
Molecular Formula |
C12H11Cl2N3O2 |
Molecular Weight |
300.14 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6(11-15-7(2)19-17-11)12(18)16-10-8(13)4-3-5-9(10)14/h3-6H,1-2H3,(H,16,18) |
InChI Key |
KCOQXVHIKUIYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C)C(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















